molecular formula C7H8N2O4S B3048817 2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid CAS No. 1820748-73-9

2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid

Cat. No.: B3048817
CAS No.: 1820748-73-9
M. Wt: 216.22
InChI Key: CYBJMBDYGDZDLY-UHFFFAOYSA-N
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Description

2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .

Mode of Action

The compound’s mode of action is likely related to its thiazolidine motif. Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a stable product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These diverse biological responses suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives are known to have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

The action of “2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid” is likely influenced by environmental factors such as pH. For instance, the reaction kinetics between 1,2-aminothiols and aldehydes, which form a thiazolidine product, are fast under physiological conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological environment.

Preparation Methods

Chemical Reactions Analysis

2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various thiazolidine derivatives and other heterocyclic compounds .

Comparison with Similar Compounds

2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid can be compared with other thiazolidine derivatives such as thiazolidinediones and thiazolidinones. While all these compounds share the thiazolidine ring, they differ in their substituents and biological activities. Thiazolidinediones, for example, are primarily used as antidiabetic agents due to their ability to activate peroxisome proliferator-activated receptors . Thiazolidinones, on the other hand, exhibit a broader range of biological activities, including antimicrobial and anticancer properties . The unique structure of this compound allows it to interact with different molecular targets, making it a versatile compound with diverse applications .

Similar Compounds

Properties

IUPAC Name

2-[(4,5-dihydro-1,3-thiazol-2-ylamino)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c10-5(11)4(6(12)13)3-9-7-8-1-2-14-7/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBJMBDYGDZDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169167
Record name Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820748-73-9
Record name Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820748-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid
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